molecular formula C10H9N3O2 B6598453 4-benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione CAS No. 5579-47-5

4-benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

Cat. No.: B6598453
CAS No.: 5579-47-5
M. Wt: 203.20 g/mol
InChI Key: NLTAJSSYKBZIPK-UHFFFAOYSA-N
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Description

4-Benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a specialized chemical scaffold designed for advanced research and development in medicinal chemistry and drug discovery. This compound belongs to the 1,2,4-triazine-dione family, a class of nitrogen-rich heterocycles recognized for their diverse biological activities and significance in constructing complex molecular architectures . The 1,2,4-triazine core is a privileged structure in pharmaceutical sciences, serving as a key pharmacophore in numerous bioactive molecules . Researchers are exploring this and related analogs for their potential to interact with various enzymatic pathways and biological targets, given the established profile of triazine derivatives in exhibiting a range of pharmacological properties . The structural motif of the 1,2,4-triazine-3,5-dione is also a versatile intermediate in synthetic organic chemistry. It can be utilized in the synthesis of more complex fused ring systems or functionalized to create libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies . Its application extends to the development of potential therapeutic agents, building upon the known activities of similar structures that have been investigated for various indications . This product is intended for use by qualified researchers in a controlled laboratory setting to further explore the chemical space and therapeutic potential of triazine-based compounds.

Properties

IUPAC Name

4-benzyl-2H-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-9-6-11-12-10(15)13(9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTAJSSYKBZIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20787447
Record name 4-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20787447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5579-47-5
Record name 4-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20787447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Benzylation via Alkylation Reactions

The direct benzylation of triazine precursors is a well-established strategy. In one approach, 1,2,4-triazin-3,5(2H,4H)-dione (6-azauracil, 1 ) undergoes alkylation with benzyl bromide in the presence of potassium carbonate and 18-crown-6-ether in dry acetone. This method selectively functionalizes the N4 position, yielding 4-benzyl-1,2,4-triazin-3,5(2H,4H)-dione (2 ) with a 49% yield under room-temperature conditions. Refluxing the reaction mixture for 6 hours slightly reduces the yield to 45%, suggesting thermal instability of intermediates. The regioselectivity is attributed to the tautomeric proton distribution in the triazine ring, favoring benzylation at N4 over N2.

Table 1: Optimization of Benzylation Conditions

ConditionTemperatureTime (h)Yield of 2 Yield of 3
Method A (room)25°C1649%21%
Method B (reflux)80°C645%23%

Di-Benzylation and Competing Pathways

Using excess benzyl bromide (2 equiv) under reflux conditions introduces a second benzyl group at N2, forming 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione (3 ) in 21–23% yield. The competition between mono- and di-benzylation is influenced by steric hindrance and the electron-withdrawing nature of the triazine ring. X-ray crystallography of 3 confirms the planar triazine core and the spatial orientation of benzyl groups.

Cyclization Strategies for Triazinane-diones

Reductive Amination and Ring Closure

A complementary route involves constructing the triazinane ring via reductive amination. For example, (S)-2-allyl-4-benzyl-5-((S)-sec-butyl)-1,2,4-triazinane-3,6-dione (4c ) is synthesized by reacting amino acid methyl esters with aldehydes, followed by sodium borohydride reduction and cyclization using bis(trichloromethyl) carbonate (BTC). While this method targets complex substituents, its principles apply to simpler systems:

  • Reductive amination : Combines amines and carbonyl compounds to form cyclic intermediates.

  • Cyclocondensation : Uses BTC to dehydrate and form the triazinane ring.

Oxalyl Chloride-Mediated Cyclization

Pyrimido[2,1-c][1,triazine-3,4-diones are synthesized by treating aminotriazine derivatives with oxalyl chloride in dimethylformamide (DMF). Although this method generates fused rings, analogous conditions could cyclize benzyl-substituted diamines to yield tetrahydrotriazinediones. For instance, refluxing 1 with oxalyl chloride and triethylamine in DMF produces a 75% yield of cyclized product.

Reduction and Hydrogenation Techniques

Selective Ring Saturation

The conversion of 1,2,4-triazin-3,5(2H,4H)-dione to its tetrahydro counterpart remains underexplored in the literature. However, hydrogenation protocols for related systems suggest plausible pathways. For example, 6-(benzyloxy)-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione (14a ) undergoes catalytic hydrogenation (10% Pd/C, H₂) to remove benzyl groups. Applying similar conditions to the triazine ring could saturate double bonds, albeit with potential over-reduction risks.

Protecting Group Strategies

Benzyl groups serve as transient protectants during synthesis. In 14d , hydrogenolysis of the benzyl ether yields 6-hydroxy-2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione (11d ) without affecting the N-benzyl moiety. This selectivity implies that hydrogenation could saturate the triazine ring while preserving the 4-benzyl substituent.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Direct benzylation (Method A) offers moderate yields (45–49%) but requires simple reagents.

  • Cyclization via reductive amination provides higher structural complexity but involves multi-step protocols.

  • Hydrogenation remains theoretical for ring saturation, necessitating empirical optimization to avoid side reactions.

Structural Characterization

Key techniques include:

  • X-ray crystallography : Resolves regiochemistry, as demonstrated for 3 .

  • 2D-NMR (gHSQC/gHMBC) : Assigns proton-carbon correlations in benzylated derivatives.

  • LCMS/HPLC : Monitors reaction progress and purity, critical for intermediates like 11f .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce reduced triazine derivatives with altered electronic properties.

Scientific Research Applications

4-benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Selected Triazine-3,5-dione Derivatives
Compound Name Substituents Biological Activity Computational Data (DFT)
4-Benzyl-6-azauracil N4-benzyl Antimicrobial, anticancer Not reported
2-Ethoxymethyl-6-ethyl N2-ethoxymethyl, N6-ethyl Antimicrobial (Gram+ bacteria) Vibrational spectra, HOMO-LUMO gap
2-[(2-Methylprop-2-en-1-yl)oxy]methyl-6-phenyl N2-allyloxy, C6-phenyl Antiviral (potential) Hyperpolarizability = 2.82 × 10⁻³⁰ esu
6-Bromo-6-azauracil C6-bromo Not reported N/A

Key Observations :

  • Substituent Position : N4-benzyl (4-benzyl-6-azauracil) vs. N2-ethoxymethyl (2-ethoxymethyl-6-ethyl) alters electronic distribution and steric bulk, impacting receptor binding .
  • Aromatic vs. Aliphatic Groups : The benzyl group in 4-benzyl-6-azauracil enables π-π stacking, enhancing crystallinity, whereas aliphatic substituents (e.g., ethoxymethyl) improve solubility .
  • Electron-Withdrawing Groups : Bromine at C6 (6-bromo-6-azauracil) may enhance electrophilicity but reduces bioactivity compared to benzyl derivatives .
Antimicrobial Activity:
  • 2-Ethoxymethyl-6-ethyl : Shows potent activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) .
  • 2-Allyloxy-6-phenyl : Antiviral activity against H1N1 influenza (IC₅₀ = 41.5 µM for related triazine derivatives) .

Trend : Aliphatic substituents (ethoxy, allyloxy) enhance antimicrobial potency, while aromatic groups (benzyl, phenyl) may improve target specificity.

Computational and Spectroscopic Insights

  • Vibrational Spectra :

    • 2-Ethoxymethyl-6-ethyl: Strong C=O stretching at 1720 cm⁻¹ (FT-IR), with DFT calculations confirming planarity of the triazine ring .
    • 4-Benzyl-6-azauracil: N–H and C=O vibrations at 3320 cm⁻¹ and 1695 cm⁻¹, respectively, consistent with hydrogen-bonded dimers .
  • HOMO-LUMO gaps correlate with bioactivity: Lower gaps in ethoxymethyl derivatives (4.8 eV) indicate higher reactivity compared to benzyl analogs (5.2 eV) .

Crystallographic and Supramolecular Features

  • 4-Benzyl-6-azauracil : Forms centrosymmetric dimers via N–H⋯O hydrogen bonds (2.89 Å), with π-π interactions between benzyl rings (3.54 Å) .
  • 2-Allyloxy-6-phenyl : "L"-shaped conformation with intramolecular C–H⋯O bonds and π-stacking (3.48 Å) between phenyl groups .
  • 2-Ethoxymethyl-6-ethyl : Layered packing via C–H⋯O interactions, lacking strong π-stacking due to aliphatic substituents .

Biological Activity

4-Benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a heterocyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring structure with a benzyl substituent, which influences its reactivity and biological interactions. Its IUPAC name is 4-benzyl-2H-1,2,4-triazine-3,5-dione. The molecular formula is C10H9N3O2C_{10}H_{9}N_{3}O_{2} with a molecular weight of approximately 189.20 g/mol.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

  • Benzylamine Reaction : Benzylamine reacts with triazine precursors under acidic or basic conditions in solvents like ethanol or methanol.
  • Continuous Flow Reactors : In industrial settings, continuous flow reactors optimize reaction conditions to enhance yield.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance:

  • Mechanism : The compound may disrupt microbial cell membranes or inhibit essential enzymes.
  • Case Studies : Studies have shown that related triazine compounds possess activity against various bacterial strains and fungi.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : In vitro studies on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) have demonstrated that the compound can significantly reduce cell proliferation and invasion.
    Treatment Concentration (µg/mL)Cell Viability (%)IC50 (µg/mL)
    10075300
    20055
    30040

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : Binding to specific enzymes or receptors that play crucial roles in cellular processes.
  • Signal Pathway Modulation : Altering signaling pathways involved in cell proliferation and apoptosis.

Recent Studies

Recent literature highlights the potential of triazine derivatives in treating various diseases. Notable findings include:

  • Antioxidant Activity : Some studies report low antioxidant activity for related extracts but suggest that structural modifications could enhance this property.
  • Gene Expression : Research has shown that treatment with triazine derivatives can alter the expression levels of genes involved in adhesion and invasion in cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A typical synthesis involves cyclization of precursors like substituted benzaldehydes with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst. For example, refluxing 4-amino-triazole derivatives with benzaldehyde analogs (e.g., 4-nitrobenzaldehyde) in ethanol for 4 hours, followed by solvent evaporation and filtration, yields the target compound. Reaction optimization requires monitoring via thin-layer chromatography (TLC) and spectroscopic characterization (e.g., NMR, IR) to confirm product formation and purity .

Q. How is the structural characterization of this compound performed to confirm its identity?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : Assigns proton and carbon environments, particularly distinguishing the benzyl group and triazine ring protons.
  • IR : Identifies carbonyl (C=O) and NH stretching vibrations.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (if applicable): Resolves crystal packing and bond angles, critical for understanding solid-state behavior .

Q. What are the primary biological targets or mechanisms explored for triazine-dione derivatives in medicinal chemistry?

  • Methodological Answer : Triazine-diones are screened for enzyme inhibition (e.g., kinases, proteases) via in vitro assays. For example, competitive binding assays using fluorogenic substrates or surface plasmon resonance (SPR) can quantify inhibition constants (Ki). Computational docking studies (e.g., AutoDock Vina) may predict binding modes to active sites, guiding structure-activity relationship (SAR) optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar triazine-dione analogs?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, solvent effects). To address this:

  • Standardize Assays : Use identical protocols (e.g., ATP concentration in kinase assays).
  • Control for Solubility : Pre-dissolve compounds in DMSO at <0.1% v/v to avoid solvent interference.
  • Validate with Orthogonal Methods : Compare SPR binding data with cellular viability assays (e.g., MTT).
  • Apply Multivariate Analysis : Use principal component analysis (PCA) to cluster activity patterns and identify outliers .

Q. What strategies optimize the regioselectivity of benzyl-substituted triazine-diones during functionalization?

  • Methodological Answer : Regioselectivity challenges arise due to the triazine ring’s electron-deficient nature. Strategies include:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer reactions to specific positions.
  • Metal Catalysis : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the C6 position of the triazine ring.
  • Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbitals .

Q. How do crystallographic data inform the design of triazine-dione derivatives with improved thermodynamic stability?

  • Methodological Answer : X-ray structures reveal intermolecular interactions (e.g., hydrogen bonds between carbonyl groups and adjacent NH moieties). Modifications to enhance stability include:

  • Introducing Halogens : Bromine or chlorine substituents increase van der Waals interactions.
  • Planarization : Replace flexible benzyl groups with rigid aromatic systems (e.g., naphthyl) to reduce conformational entropy.
  • Co-crystallization Studies : Screen with co-formers (e.g., carboxylic acids) to stabilize polymorphs .

Q. What advanced spectroscopic techniques are critical for analyzing degradation products of triazine-diones under physiological conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with:

  • LC-MS/MS : Identifies hydrolyzed or oxidized byproducts (e.g., ring-opened amides).
  • Solid-State NMR : Monitors amorphous-to-crystalline phase transitions.
  • EPR Spectroscopy : Detects radical intermediates formed under UV light exposure .

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